molecular formula C8H4N2O B038040 Furo[3,2-b]pyridine-3-carbonitrile CAS No. 112372-17-5

Furo[3,2-b]pyridine-3-carbonitrile

Cat. No.: B038040
CAS No.: 112372-17-5
M. Wt: 144.13 g/mol
InChI Key: SEUNLUOEGMJXQZ-UHFFFAOYSA-N
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Description

Furo[3,2-b]pyridine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its versatile pharmacological properties. This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a nitrile group attached at the third position of the pyridine ring. The unique structure of this compound contributes to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Furo[3,2-b]pyridine-3-carbonitrile can be synthesized through various synthetic routes. One common method involves the cyclization of chalcones bearing specific substituents. For instance, chalcones with 4-(benzyloxy)phenyl and dichlorothiophenyl subunits can undergo Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions typically involve the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using optimized synthetic routes that ensure high yield and purity. The choice of starting materials, catalysts, and reaction conditions can be tailored to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.

    Substitution: The compound can participate in substitution reactions where specific substituents on the furan or pyridine rings are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[3,2-b]pyridine-3-carboxylic acid, while reduction can produce furo[3,2-b]pyridine-3-amine.

Mechanism of Action

The mechanism of action of furo[3,2-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have shown that the compound can bind to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) . These interactions disrupt key cellular signaling pathways, leading to its observed bioactivity, such as anticancer effects.

Comparison with Similar Compounds

Furo[3,2-b]pyridine-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which contributes to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

furo[3,2-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O/c9-4-6-5-11-7-2-1-3-10-8(6)7/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUNLUOEGMJXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CO2)C#N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90549938
Record name Furo[3,2-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90549938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112372-17-5
Record name Furo[3,2-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90549938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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